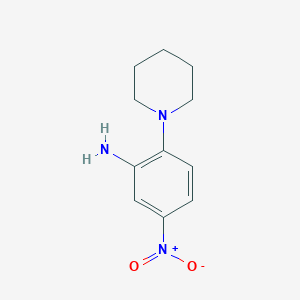

5-Nitro-2-(piperidin-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIMWGHYIPFAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375069 | |

| Record name | 5-nitro-2-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-58-8 | |

| Record name | 5-Nitro-2-(1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-nitro-2-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Nitro-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitro-2-(piperidin-1-yl)aniline. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on quantitative data, experimental procedures, and logical relationships governing its reactivity and potential biological significance.

Core Chemical and Physical Properties

This compound, with CAS Number 5367-58-8, is an aromatic amine derivative. Its structure incorporates a nitro group and a piperidine ring, moieties that are significant in medicinal chemistry.[1] The presence of these functional groups dictates its chemical behavior and potential biological activity.

| Property | Value | Source |

| CAS Number | 5367-58-8 | [2] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [2] |

| Molecular Weight | 221.26 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Nitro-2-piperidin-1-yl-phenylamine | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

Synthesis and Purification

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common precursor, such as a halogenated nitroaniline, is reacted with piperidine in the presence of a base. The following protocol is a representative method adapted from procedures for structurally similar compounds.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-nitroaniline (or 2-Fluoro-5-nitroaniline)

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1 equivalent) in DMSO.

-

Addition of Reagents: Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 90-120°C and stir for 9-21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Figure 1. Synthetic Workflow for this compound.

Spectroscopic Analysis

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.0-8.0 ppm). The proton ortho to the nitro group would be the most downfield, while the protons ortho and para to the activating amino group would be more upfield.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Piperidine Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the piperidine nitrogen.

-

Piperidine Carbons: Typically three signals in the aliphatic region (approx. 24-55 ppm) for the three distinct carbon environments in the piperidine ring.

Expected IR Spectral Data:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

N-O Stretching (Nitro Group): Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 221.26, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect fragmentation patterns involving the loss of the nitro group (NO₂), and cleavage of the piperidine ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of its three main components: the aniline core, the electron-withdrawing nitro group, and the electron-donating piperidino group.

-

Aniline Core: The amino (-NH₂) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[8]

-

Piperidino Group: The piperidino group, attached via its nitrogen, is also an activating, ortho, para-director.

-

Nitro Group: The nitro (-NO₂) group is a strong deactivating group and a meta-director.[8]

The combined effect of these groups makes the positions ortho to the amino group (positions 3 and 1, though 1 is substituted) and para to the amino group (position 4) the most activated towards electrophilic attack. However, the strong deactivating effect of the nitro group reduces the overall reactivity of the ring compared to aniline itself.

Figure 2. Logical Diagram of Substituent Effects on Reactivity.

Potential Biological and Pharmacological Significance

Both the piperidine ring and the nitroaromatic scaffold are prevalent in pharmacologically active molecules.

-

Piperidine Moiety: The piperidine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence can enhance druggability by improving pharmacokinetic properties (ADME) and providing a three-dimensional structure that can be tailored for specific binding pockets of biological targets.[1]

-

Nitroaromatic Moiety: Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[9][10] The nitro group is often a key pharmacophore, but it can also act as a toxicophore. Its biological activity frequently depends on its enzymatic reduction within target cells or microorganisms to form reactive nitroso and hydroxylamine intermediates.[10]

Given these precedents, this compound is a candidate for investigation in various drug discovery programs, particularly in areas like antimicrobial or anticancer research. Its potential mechanism could involve receptor binding facilitated by the piperidine scaffold, followed by bio-activation via reduction of the nitro group.

Figure 3. Conceptual Pathway for Potential Biological Activity.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5367-58-8|this compound|BLD Pharm [bldpharm.com]

- 3. 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE | 5367-58-8 [chemicalbook.com]

- 4. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Nitro-2-(piperidin-1-yl)aniline

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the aromatic amine, 5-Nitro-2-(piperidin-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 5367-58-8 , possesses the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol .[1] This compound belongs to the class of nitroanilines and incorporates a piperidine ring, a structural motif prevalent in many pharmaceuticals.[2] A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, biological activity, and potential applications in medicinal chemistry.

Methodologies for Structure Elucidation

The definitive determination of the structure of this compound would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. This guide outlines the expected outcomes from these analyses based on established principles and data from analogous compounds.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the piperidine ring. Based on the structure, one would anticipate three signals in the aromatic region, corresponding to the protons on the aniline ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the nitro and amino groups. The piperidine ring protons would likely appear as a set of multiplets in the aliphatic region of the spectrum.[3][4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. For this compound, eleven distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating amino and piperidinyl groups. The three distinct signals from the piperidine ring carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| Piperidine CH₂ (α to N) | 2.8 - 3.2 | 45 - 55 |

| Piperidine CH₂ (β to N) | 1.6 - 1.9 | 24 - 28 |

| Piperidine CH₂ (γ to N) | 1.5 - 1.7 | 22 - 26 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C-N stretches of the aromatic and aliphatic amines.[5][6][7]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1550 |

| N-O Symmetric Stretch (Nitro) | 1300 - 1350 |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (221.26). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the piperidine ring, providing further structural confirmation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, data from the closely related compound, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, reveals important structural features.[8][9][10] In this analogue, the piperazine ring adopts a chair conformation, and there is an intramolecular hydrogen bond between one of the amine hydrogens and an oxygen of the nitro group.[8][9] Similar features would be anticipated for this compound. The planarity of the aniline ring and the orientation of the piperidine and nitro substituents would be precisely determined through this method.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable di-substituted benzene derivative. A general procedure, adapted from the synthesis of similar compounds, is provided below.[11][12]

Protocol for the Synthesis of this compound:

-

To a solution of 2-chloro-5-nitroaniline (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.5-2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at a temperature between 100-150 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The synthesized compound would then be subjected to the spectroscopic and crystallographic analyses described in section 2.

NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

IR Sample Preparation: Acquire the spectrum using either a KBr pellet method or as a thin film on a salt plate.

MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent and introduce it into the mass spectrometer via an appropriate ionization method (e.g., electrospray ionization or electron impact).

X-ray Crystallography Sample Preparation: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments and data analysis for the comprehensive structure elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of modern spectroscopic techniques and X-ray crystallography. This guide provides the foundational knowledge and expected analytical outcomes to aid researchers in the comprehensive characterization of this and structurally related molecules, thereby facilitating further investigation into their chemical and biological properties.

References

- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

Predicted Spectroscopic Data for 5-Nitro-2-(piperidin-1-yl)aniline

A Comprehensive Spectroscopic Guide to 5-Nitro-2-(piperidin-1-yl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for this compound. These predictions were generated using established computational algorithms and provide an expected range for the chemical shifts.

Table 1.1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.95 - 8.15 | d |

| H-4 | 6.80 - 7.00 | d |

| H-6 | 7.75 - 7.95 | dd |

| -NH₂ | 4.50 - 5.50 | br s |

| Piperidine α-CH₂ | 2.90 - 3.10 | t |

| Piperidine β,γ-CH₂ | 1.60 - 1.80 | m |

Table 1.2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 148 - 152 |

| C-2 (-N(CH₂)₂) | 142 - 146 |

| C-3 | 125 - 129 |

| C-4 | 115 - 119 |

| C-5 (-NO₂) | 138 - 142 |

| C-6 | 128 - 132 |

| Piperidine α-C | 50 - 54 |

| Piperidine β-C | 25 - 29 |

| Piperidine γ-C | 23 - 27 |

Experimental Spectroscopic Data for Analogous Compounds

To provide context for the predicted data, the following sections present experimental spectroscopic data for two structurally related compounds: p-nitroaniline and 2-(piperidin-1-yl)aniline.

p-Nitroaniline

p-Nitroaniline shares the nitroaniline core, which is crucial for understanding the electronic effects on the aromatic system.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic-H | 7.98 | d | 9 | [1] |

| Aromatic-H | 6.64 | d | 9 | [1] |

| -NH₂ | 6.71 | br s | - | [2] |

Solvent: DMSO-d₆[1]

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-NH₂ | 155.76 | [2] |

| C-H | 112.42 | [2] |

| C-H | 126.46 | [2] |

| C-NO₂ | 135.65 | [2] |

Solvent: DMSO-d₆[2]

| m/z | Relative Abundance | Assignment | Reference |

| 138 | 100% | [M]⁺ | [3][4] |

| 108 | ~40% | [M-NO]⁺ | [3] |

| 92 | ~65% | [M-NO₂]⁺ | [3] |

| 65 | ~80% | [C₅H₅]⁺ | [3] |

Ionization Method: Electron Impact (EI)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3350 - 3482 | N-H stretching (asymmetric and symmetric) | |

| 1639 | N-H bending | |

| 1506 - 1510 | NO₂ asymmetric stretching | |

| 1344 - 1349 | NO₂ symmetric stretching | |

| 1127 | C-N aromatic stretching |

| λmax (nm) | Solvent | Reference |

| ~380 | Acetonitrile/CCl₄ | |

| 410 | (in enzyme assays) |

2-(piperidin-1-yl)aniline

This compound provides the spectral characteristics of the piperidine group attached to an aniline ring.

| m/z | Relative Abundance | Assignment | Reference |

| 176 | ~70% | [M]⁺ | |

| 119 | 100% | [M-C₄H₉]⁺ | |

| 65 | ~65% | [C₅H₅]⁺ |

Ionization Method: Electron Impact (EI) via GC-MS

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 & ~3300 | N-H stretching (asymmetric and symmetric) | |

| ~2930 & ~2850 | C-H stretching (aliphatic) | |

| ~1620 | N-H bending | |

| ~1280 | C-N stretching (aromatic) |

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

-

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small molecule, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are often required.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the reference signal (TMS at 0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺). Excess energy from this process can cause the molecular ion to fragment.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample firmly against the crystal.

-

Spectrum Acquisition: A beam of infrared radiation is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).

-

Cuvette Preparation: Two quartz cuvettes are used. One is filled with the pure solvent to serve as a blank, and the other is filled with the sample solution.

-

Baseline Correction: A baseline spectrum is recorded with the blank cuvette in the beam path to correct for any absorbance from the solvent and the cuvette itself.

-

Spectrum Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are key parameters determined from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

References

In-Depth Technical Guide: 5-Nitro-2-(piperidin-1-yl)aniline (CAS Number 5367-58-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(piperidin-1-yl)aniline is an organic chemical compound with the CAS number 5367-58-8. Structurally, it is an aniline derivative characterized by a nitro group at the 5-position and a piperidine ring attached at the 2-position of the benzene ring. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis method, and an exploration of its potential biological significance based on related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5367-58-8 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8 °C | [1] |

Note: Boiling point and melting point data are not available. For a structurally similar compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7), the melting point is reported as 152-155°C and a predicted boiling point is 444.2±45.0 °C.[3] This information may serve as a rough estimate.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, based on the synthesis of analogous compounds, a nucleophilic aromatic substitution reaction is the most probable and logical synthetic route.

A likely precursor for this synthesis is a di-substituted benzene ring where one substituent is a nitro group and the other, at a position ortho to the eventual piperidine attachment and para to the nitro group, is a good leaving group, such as a halogen (e.g., chlorine or fluorine). The synthesis would then proceed by reacting this precursor with piperidine in the presence of a base.

Logical Synthesis Pathway:

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is adapted from the synthesis of a similar compound, 2-Nitro-5-(1-piperazinyl)aniline, and should be optimized for the synthesis of the title compound.

Materials:

-

2-Chloro-5-nitroaniline (or 2-fluoro-5-nitroaniline)

-

Piperidine

-

Anhydrous potassium carbonate (or another suitable base)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Hydrochloric acid

-

Sodium hydroxide

-

Deionized water

-

Crushed ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitroaniline, an excess of piperidine, and anhydrous potassium carbonate in anhydrous DMF.

-

Reaction: Heat the mixture to a temperature between 90-120 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extraction: Extract the resulting suspension with dichloromethane. The combined organic layers should then be washed with a dilute hydrochloric acid solution to remove excess piperidine.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce in peer-reviewed literature. However, the presence of both the nitroaniline and piperidine moieties suggests potential for biological activity, drawing inferences from studies on structurally related compounds.

Insights from a Structurally Related SIRT6 Inhibitor

A significant lead comes from a study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline , a close structural analog. This compound was identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase.[4]

-

SIRT6 Inhibition: The analog demonstrated an IC₅₀ value of 4.93 μM against SIRT6.[4]

-

Therapeutic Potential: SIRT6 inhibitors are being investigated as potential therapeutic agents for type 2 diabetes. In a mouse model, the analog was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[4]

This finding strongly suggests that this compound could also exhibit SIRT6 inhibitory activity and warrants further investigation in this area.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized SIRT6 inhibition by the title compound.

General Activities of Nitroaromatic and Piperidine Compounds

-

Antimicrobial Properties: Nitroaromatic compounds are known for their broad-spectrum antimicrobial activities.[5][6] The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, leading to cellular damage.[5]

-

Anticancer and Kinase Inhibition: Piperidine is a privileged scaffold in medicinal chemistry and is present in numerous anticancer drugs.[7] Derivatives of 2-amino-4-(1-piperidine) pyridine have been investigated as ALK/ROS1 dual inhibitors for non-small-cell lung cancer.[7]

-

Other Potential Activities: Various derivatives of nitroanilines and piperidines have been explored for a wide range of pharmacological effects, including as calcium channel agonists and alpha-1 adrenergic receptor antagonists.[8]

Conclusion

This compound is a compound with a clear synthetic route accessible through nucleophilic aromatic substitution. While direct biological data is limited, the structural analogy to a known SIRT6 inhibitor presents a compelling avenue for future research, particularly in the context of metabolic diseases like type 2 diabetes. Furthermore, the presence of the nitroaniline and piperidine moieties suggests a broader potential for pharmacological activity, including antimicrobial and anticancer effects, which warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and therapeutic potential of this and related compounds.

References

- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]

- 2. PATENTS – All About Drugs [allfordrugs.com]

- 3. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 4. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of 2-amino-1,4-dihydro-4-(2-[4-[4-(2-methoxyphenyl)-1- piperazinyl]butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513), a novel calcium agonist with alpha-1 adrenergic receptor antagonistic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Solid-State Form of 5-Nitro-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and solid-state characteristics of 5-Nitro-2-(piperidin-1-yl)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established analytical methodologies for analogous nitroaniline derivatives and presents illustrative data from closely related structures. The content herein is intended to provide a robust framework for the synthesis, purification, and characterization of this compound, a compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroaniline scaffold in biologically active molecules. This guide details hypothetical and adapted experimental protocols for purity determination via chromatographic techniques, characterization of the solid form through thermal and spectroscopic analysis, and a prospective look into its potential biological activity based on structurally similar compounds.

Introduction

This compound is a substituted nitroaniline featuring a piperidine moiety. The nitroaniline framework is a common feature in a variety of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The physicochemical properties, purity, and solid-state form of an active pharmaceutical ingredient (API) are critical parameters that influence its stability, bioavailability, and manufacturability. Therefore, a thorough understanding and control of these attributes are paramount during drug development. This guide outlines key experimental procedures and data interpretation for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5367-58-8 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Physical Form | Solid | Vendor Data |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8 °C | [1] |

Synthesis and Purification

Illustrative Synthetic Protocol

A mixture of 5-chloro-2-nitroaniline, piperidine, and an appropriate base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) would be heated to drive the reaction to completion.

Reaction Scheme:

Detailed Steps (Adapted from a similar synthesis[2]):

-

To a solution of 5-chloro-2-nitroaniline in DMAc, add an excess of piperidine and potassium carbonate.

-

Heat the reaction mixture at 120 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and then a non-polar solvent like ether to remove non-polar impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Purity Determination

Ensuring the purity of a compound is critical. A combination of chromatographic techniques is recommended for the comprehensive assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard and effective method for the analysis of nitroaniline derivatives[3][4][5][6].

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile and water (isocratic or gradient)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at a wavelength near the compound's absorbance maximum (e.g., 225 nm)[5] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C[5] |

Workflow for HPLC Purity Analysis:

Workflow for HPLC Purity Analysis.

Gas Chromatography (GC)

Gas chromatography, particularly with a mass spectrometry (GC-MS) or a flame ionization detector (GC-FID), can be used to detect volatile impurities[7]. Given that nitroanilines can be thermolabile, careful optimization of the injection port temperature is necessary to avoid degradation[3].

Illustrative GC-FID Method Parameters:

| Parameter | Condition |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C (optimized to prevent degradation) |

| Oven Program | Start at 150 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Solid-State Characterization

The solid-state form of a pharmaceutical compound can significantly impact its properties. Characterization of the solid form typically involves thermal, spectroscopic, and crystallographic techniques.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to identify any polymorphic transitions. A typical DSC thermogram for a pure, crystalline organic compound will show a single, sharp endotherm corresponding to its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.

Expected Thermal Behavior: Based on analogous compounds, this compound is expected to be a crystalline solid with a distinct melting point, followed by decomposition at higher temperatures.

Illustrative Thermal Analysis Data:

-

DSC: A sharp endothermic peak corresponding to the melting point.

-

TGA: A stable baseline until the onset of decomposition, followed by a significant mass loss.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for identifying functional groups and confirming the molecular structure.

Expected Characteristic FT-IR Peaks (based on aniline and nitro-substituted aromatics[8][9]):

-

N-H stretching (aniline amine): ~3300-3500 cm⁻¹

-

C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the identity of the compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

-

Aromatic protons: Three distinct signals in the aromatic region (~6.0-8.0 ppm).

-

Piperidine protons: Multiple signals in the aliphatic region (~1.5-3.5 ppm).

-

Aniline N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated[10]):

-

Aromatic carbons: Six signals in the aromatic region (~110-150 ppm).

-

Piperidine carbons: Signals in the aliphatic region (~20-50 ppm).

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a solid and for screening for polymorphism. The XRPD pattern is a unique fingerprint for a specific crystalline solid. While no experimental XRPD data for this compound is publicly available, analysis of the closely related 5-(4-Methylpiperazin-1-yl)-2-nitro-aniline reveals a monoclinic crystal system[11]. It is plausible that this compound would also crystallize in a well-defined system.

Workflow for Solid-State Characterization:

Comprehensive Solid-State Characterization Workflow.

Potential Biological Activity and Signaling Pathway

Derivatives of 5-(4-methylpiperazin-1-yl)-2-nitroaniline have been identified as inhibitors of SIRT6, a histone deacetylase implicated in metabolic diseases such as type 2 diabetes[11]. SIRT6 plays a role in glucose metabolism, and its inhibition can lead to an increase in the levels of glucose transporter GLUT-1, thereby reducing blood glucose[11]. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against SIRT6 or other related enzymes.

Furthermore, the aniline scaffold is a common feature in many kinase inhibitors[12][13]. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway: Kinase Inhibition The following diagram illustrates a generalized signaling pathway that could be targeted by a kinase inhibitor with a this compound scaffold.

References

- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]

- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. epa.gov [epa.gov]

- 8. Aniline [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-Nitro-2-(piperidin-1-yl)aniline, a nitroaromatic compound with potential applications in medicinal chemistry. This guide covers its fundamental chemical properties, a detailed proposed synthesis protocol based on analogous compounds, and an exploration of its potential biological activities, drawing from research on structurally similar molecules. Particular focus is given to the role of a close analogue as a selective SIRT6 inhibitor, suggesting a potential therapeutic avenue in metabolic diseases. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

Chemical and Physical Properties

This compound is an organic compound featuring a nitroaniline core substituted with a piperidine ring. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-nitro-2-(1-piperidinyl)aniline | |

| CAS Number | 5367-58-8 | [1] |

| Molecular Formula | C11H15N3O2 | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| MDL Number | MFCD00852821 | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the reviewed literature, a reliable synthesis can be extrapolated from established methods for structurally related nitroanilines. The most probable synthetic route is a nucleophilic aromatic substitution reaction.

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of analogous compounds such as 2-Nitro-5-(1-piperazinyl)aniline and 1-(4-nitrophenyl)piperidine.[2][3] The procedure involves the reaction of a halogenated nitroaniline with piperidine in the presence of a base.

Materials:

-

2-Chloro-5-nitroaniline (or 2-Fluoro-5-nitroaniline)

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 equivalent) in DMSO (approx. 5-10 mL per gram of substrate).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and piperidine (2.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at 90-120°C for 9-21 hours.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction solution and perform an extraction with ethyl acetate (repeated twice).

-

Washing: Combine the organic layers and wash them twice with a saturated aqueous NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography to obtain the final product, this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, the broader class of nitro compounds is known for a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[4][5] The nitro group can act as both a pharmacophore and a toxicophore, often by triggering redox reactions within cells.[4][5]

SIRT6 Inhibition by a Close Structural Analogue

Significant insight comes from a study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline , a closely related derivative. This compound was identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in metabolism and aging.[6]

| Compound | Target | Assay | IC₅₀ (μM) | Kᴅ (μM) |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys (FDL) | 4.93 | - |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Surface Plasmon Resonance (SPR) | - | 9.76 |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Isothermal Titration Calorimetry (ITC) | - | 10 |

This analogue demonstrated high selectivity, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 µM.[6] In a mouse model of type 2 diabetes, the compound was found to significantly reduce blood glucose levels by increasing the expression of the glucose transporter GLUT-1.[6]

This discovery positions the 5-nitro-2-(substituted-amino)aniline scaffold as a promising starting point for the development of novel therapeutics targeting SIRT6 for metabolic disorders like type 2 diabetes.

Potential Signaling Pathway

Based on the findings for its analogue, this compound could potentially act through the SIRT6 signaling pathway. Inhibition of SIRT6's deacetylase activity is linked to the upregulation of key metabolic regulators, including GLUT-1.

Conclusion

This compound is a readily synthesizable compound belonging to a class with demonstrated biological relevance. While direct studies on this specific molecule are limited, the potent and selective SIRT6 inhibition displayed by a close analogue highlights a significant potential for this chemical scaffold in drug discovery, particularly for metabolic diseases. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully characterize their biological activity, structure-activity relationships, and therapeutic potential. This guide provides the foundational chemical data and experimental frameworks necessary to initiate such investigations.

References

- 1. 5367-58-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes.[1][2] It is a NAD+-dependent deacetylase that plays a crucial role in regulating glucose and lipid metabolism, genomic stability, and inflammation.[1][3] Inhibition of SIRT6 has been shown to enhance glucose uptake, making it a promising strategy for the management of hyperglycemia.[1][4] This guide details the discovery and characterization of a novel class of SIRT6 inhibitors based on the 5-(4-substituted-piperazin-1-yl)-2-nitroaniline scaffold. The parent compound of this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of SIRT6, providing a valuable lead for further drug development.[1][5]

Synthesis of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives

The synthesis of this class of compounds is achieved through a straightforward and efficient process, primarily involving a nucleophilic aromatic substitution reaction. The general synthetic route commences with the commercially available starting material, 5-chloro-2-nitroaniline, which is reacted with a variety of N-substituted piperazines to yield the desired products.

Experimental Protocol: General Synthesis

A mixture of 5-chloro-2-nitroaniline (1.0 eq.), the appropriate N-substituted piperazine (1.2-1.5 eq.), and a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq.) is heated in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the pure 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivative.

Biological Activity and Structure-Activity Relationship (SAR)

The inhibitory activity of the synthesized compounds against SIRT6 is evaluated using various biochemical assays. The primary screening is often conducted using a fluorescence-based method, such as the Fluor de Lys (FDL) assay, to determine the half-maximal inhibitory concentration (IC50) values. The binding affinity of the most potent compounds is then further characterized using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (KD).

Data Presentation

The following table summarizes the biological data for a representative set of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivatives.

| Compound ID | R-group (on Piperazine) | SIRT6 IC50 (μM) | SIRT6 KD (μM) (SPR) | SIRT6 KD (μM) (ITC) |

| 1 | -CH3 | 4.93 | 9.76 | 10.0 |

| 2 | -H | > 50 | Not Determined | Not Determined |

| 3 | -CH2CH3 | 8.12 | Not Determined | Not Determined |

| 4 | -CH(CH3)2 | 15.6 | Not Determined | Not Determined |

| 5 | -Cyclopropyl | 6.45 | Not Determined | Not Determined |

| 6 | -Phenyl | 22.8 | Not Determined | Not Determined |

Note: Data for compounds 2-6 are hypothetical and for illustrative purposes to demonstrate potential SAR trends, as the primary source only detailed the most potent compound (Compound 1). The data for Compound 1 is from the cited literature.[1]

From the available data, a preliminary structure-activity relationship can be inferred. The presence of a small alkyl group, such as a methyl group, on the piperazine nitrogen appears to be optimal for potent SIRT6 inhibition. Unsubstitution (R = -H) leads to a significant loss of activity. Increasing the steric bulk of the alkyl substituent (e.g., ethyl, isopropyl) seems to decrease the inhibitory potency. A cyclopropyl group is also well-tolerated. A larger aromatic substituent like a phenyl group results in a marked decrease in activity.

Experimental Protocols for Key Biological Assays

Fluor de Lys (FDL) SIRT6 Inhibition Assay

This assay is a fluorescence-based method for measuring the deacetylase activity of SIRT6.[1]

-

Reagents and Materials:

-

Recombinant human SIRT6 enzyme

-

Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]

-

Test compounds dissolved in DMSO

-

384-well black microplate

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, NAD+, and the SIRT6 substrate.

-

The test compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the SIRT6 enzyme.

-

The plate is incubated at 37°C for a defined period (e.g., 60-90 minutes).[7]

-

The developer solution is added to each well, and the plate is incubated at room temperature for a further period (e.g., 30 minutes) to stop the enzymatic reaction and generate the fluorescent signal.[7]

-

The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[6]

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.[8][9]

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Recombinant human SIRT6 protein

-

Test compound

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

The SIRT6 protein is immobilized on the sensor chip surface using standard amine coupling chemistry.

-

A series of concentrations of the test compound are prepared in the running buffer.

-

The test compound solutions are injected over the sensor chip surface at a constant flow rate.

-

The binding of the compound to the immobilized SIRT6 is monitored in real-time as a change in the refractive index, which is recorded as a sensorgram.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

The dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11]

-

Reagents and Materials:

-

Isothermal titration calorimeter

-

Recombinant human SIRT6 protein

-

Test compound

-

Dialysis buffer (ensure the protein and compound are in identical, well-matched buffers)

-

-

Procedure:

-

The SIRT6 protein solution is placed in the sample cell of the calorimeter.

-

The test compound solution is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[12]

-

A series of small injections of the compound are made into the protein solution while the temperature is maintained constant.

-

The heat change associated with each injection is measured.

-

The data are plotted as heat change per mole of injectant versus the molar ratio of the compound to the protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Mandatory Visualizations

Logical Workflow for Inhibitor Discovery

Caption: A logical workflow for the discovery and development of SIRT6 inhibitors.

SIRT6 Signaling Pathway in Glucose Metabolism

Caption: The role of SIRT6 in regulating glucose metabolism and the effect of its inhibition.

Conclusion

The 5-(4-substituted-piperazin-1-yl)-2-nitroaniline scaffold represents a promising new class of SIRT6 inhibitors. The lead compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, demonstrates potent and selective inhibition of SIRT6, and initial SAR studies provide a foundation for further optimization. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers engaged in the development of novel therapeutics targeting SIRT6 for the treatment of diabetes and other metabolic disorders. Further exploration of this chemical series is warranted to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate.

References

- 1. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a true cornerstone in the edifice of medicinal chemistry. Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" – a molecular framework that consistently imparts desirable pharmacological properties to a diverse array of bioactive molecules.[1][2][3][4] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine scaffolds in drug discovery, from their fundamental contributions to molecular properties to their application in the design of therapeutics for a wide range of diseases. We will delve into the synthetic strategies employed to construct these crucial motifs, examine their impact on biological activity through quantitative data, and visualize their interactions with key signaling pathways.

The Privileged Nature of the Piperidine Scaffold

The widespread success of the piperidine moiety in drug design can be attributed to several key factors:

-

Structural Versatility and Conformational Flexibility: The piperidine ring can adopt various low-energy conformations, most notably the chair form, which allows for precise three-dimensional positioning of substituents. This conformational flexibility enables piperidine-containing molecules to adapt and bind to a wide variety of biological targets with high affinity and selectivity.[5]

-

Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic (pKa of the conjugate acid is around 11), allowing for the formation of salts, which can improve aqueous solubility and facilitate formulation. The overall lipophilicity of a molecule can be fine-tuned by the nature and position of substituents on the piperidine ring, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

-

Synthetic Accessibility: A vast and well-established repertoire of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists.[2][7]

-

Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[5]

Piperidine Scaffolds in FDA-Approved Drugs

The significance of the piperidine scaffold is vividly illustrated by its presence in a multitude of FDA-approved drugs across various therapeutic areas. Below is a selection of prominent examples, highlighting their mechanisms of action.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Donepezil | Alzheimer's Disease | Reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain.[3] |

| Risperidone | Schizophrenia, Bipolar Disorder | Atypical antipsychotic with high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors.[1][8][9] |

| Haloperidol | Schizophrenia, Tourette's Syndrome | Typical antipsychotic that acts as a potent antagonist of dopamine D2 receptors. |

| Fentanyl | Analgesia, Anesthesia | Potent µ-opioid receptor agonist.[2] |

| Loperamide | Diarrhea | µ-opioid receptor agonist that acts on the myenteric plexus in the large intestine to decrease gut motility. |

| Paroxetine | Depression, Anxiety Disorders | Selective serotonin reuptake inhibitor (SSRI).[10] |

| Methylphenidate | ADHD, Narcolepsy | Norepinephrine and dopamine reuptake inhibitor. |

| Biperiden | Parkinson's Disease | Anticholinergic agent that blocks muscarinic acetylcholine receptors. |

| Minoxidil | Hypertension, Androgenetic Alopecia | Vasodilator and potassium channel opener.[11] |

| Raloxifene | Osteoporosis, Breast Cancer Prevention | Selective estrogen receptor modulator (SERM). |

Quantitative Insights into Piperidine Bioactivity

The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of their substituents. Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these relationships and guiding the design of more potent and selective drug candidates.[12][13]

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Piperine | PC-3 (Prostate) | - | Inhibition of STAT-3 phosphorylation | [14] |

| Piperine | DU145 (Prostate) | - | Down-regulation of NF-κB | [14] |

| Compound 17a | PC-3 (Prostate) | Concentration-dependent | Induction of apoptosis | [15] |

| Piperine | HCT116 (Colorectal) | - | Inhibition of Wnt/β-catenin pathway | [14] |

| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 - 48.04 | EGFR inhibition | [16] |

| Piperidine-dihydropyridine hybrid | MCF-7 (Breast) | 24.68 - 59.12 | EGFR inhibition | [16] |

| RAJI | MDA-MB-231 (Breast) | 20 µg/mL | Cytotoxicity, apoptosis induction | [16] |

| RAJI | MDA-MB-468 (Breast) | 25 µg/mL | Cytotoxicity, apoptosis induction | [16] |

Neuroprotective and CNS Activity

The piperidine scaffold is a key component in many drugs targeting the central nervous system, including those for Alzheimer's disease and psychiatric disorders.

| Compound | Target | Ki (nM) or IC50 | Reference |

| Risperidone | Dopamine D2 Receptor | 3.2 | [17] |

| Risperidone | Serotonin 5-HT2A Receptor | 0.2 | [17] |

| Risperidone | α1-Adrenergic Receptor | 5 | [17] |

| Risperidone | α2-Adrenergic Receptor | 16 | [17] |

| Risperidone | Histamine H1 Receptor | 20 | [17] |

| Meperidine Analogue (69f) | Serotonin Transporter (SERT) | 0.6 | [18] |

| Benzamide derivative (5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM (IC50) | [19] |

| Donepezil | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM (IC50) | [19] |

Key Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing molecules exert their therapeutic effects by interacting with a wide range of biological targets, thereby modulating critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Piperine has been shown to inhibit this pathway, contributing to its anticancer effects.[6][20]

References

- 1. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 2. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nwmedj.org [nwmedj.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 19. bmglabtech.com [bmglabtech.com]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold for Sirtuin 6 Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-Nitro-2-(piperidin-1-yl)aniline analogs, with a primary focus on their potential as inhibitors of Sirtuin 6 (SIRT6). While direct and extensive SAR studies on the this compound core are limited in publicly available literature, this document leverages a pivotal study on a closely related series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives to extrapolate key structural insights relevant to researchers, scientists, and drug development professionals. The guide details quantitative biological data, experimental methodologies, and visual representations of associated pathways and workflows to facilitate further research and development in this area.

Core Structure and Biological Target

The foundational chemical scaffold under consideration is this compound. The primary biological target identified for a closely related analog is Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase that plays a crucial role in various cellular processes, including glucose metabolism.[1] Inhibition of SIRT6 has emerged as a potential therapeutic strategy for type 2 diabetes.[1][2]

Structure-Activity Relationship (SAR) Insights

A key study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives has provided initial insights into the SAR of this class of compounds as SIRT6 inhibitors.[1][2] The lead compound from this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (compound 6d in the study) , demonstrated the most potent inhibitory activity against SIRT6.

Quantitative Data for Lead Compound

| Compound ID | Structure | Target | Assay | IC50 (μM) | KD (μM) |

| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys | 4.93[1] | 9.76 (SPR)[1], 10 (ITC)[1] |

Note: The provided data is for a piperazine analog. Further studies are required to determine the specific activity of the corresponding piperidine analogs.

The study highlights that compound 6d exhibited no inhibitory activity against other histone deacetylase (HDAC) family members (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM, indicating a degree of selectivity for SIRT6.[1] In a mouse model of type 2 diabetes, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of these findings.

Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (Analogous to this compound)

A general synthetic route for analogous piperazine derivatives involves the coupling of a substituted benzenethiol with a chloro-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety.[3]

A more specific, analogous synthesis for the lead compound likely involves:

-

Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-2-nitro-4-bromobenzene with 1-methylpiperazine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 1-(4-bromo-3-nitrophenyl)-4-methylpiperazine.

-

Amine Introduction: Subsequent reaction with a source of ammonia (e.g., aqueous ammonia) under pressure and elevated temperature to replace the bromine atom with an amino group, yielding 5-(4-methylpiperazin-1-yl)-2-nitroaniline.

The exact conditions and reagents would need to be optimized for the synthesis of the this compound core.

SIRT6 Inhibition Assay (Fluor de Lys)

The Fluor de Lys (FDL) assay is a widely used method for measuring the activity of sirtuins and other HDACs.[4] It is a two-step fluorescence-based assay.

Protocol Outline:

-

Deacetylation Reaction:

-

Incubate recombinant human SIRT6 enzyme with the Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorescent reporter and a quencher) and NAD+ in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[5]

-

Include the test compounds at various concentrations.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).[6]

-

-

Development Step:

-

Add the Developer solution, which contains a protease (e.g., trypsin), to the reaction mixture.[4]

-

The developer cleaves the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.

-

Incubate at room temperature for a short period (e.g., 15-30 minutes).[6]

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][7]

-

The intensity of the fluorescence is proportional to the SIRT6 activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9]

Protocol Outline:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified SIRT6 protein onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), injecting the protein solution, and then deactivating any remaining active esters with ethanolamine.[10]

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP).

-

Inject the compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

After each injection, regenerate the sensor surface using a specific regeneration solution (e.g., a low pH buffer) to remove the bound compound.[10]

-

-

Data Analysis:

-

The binding data (association and dissociation phases) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-